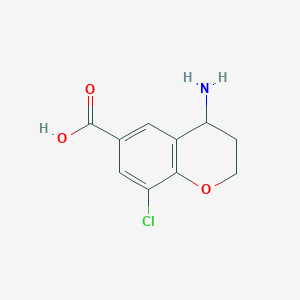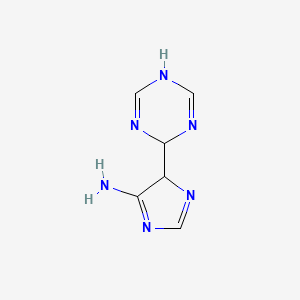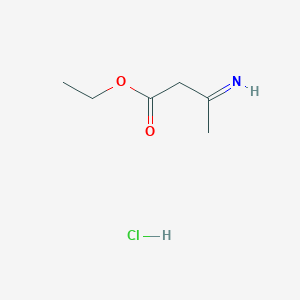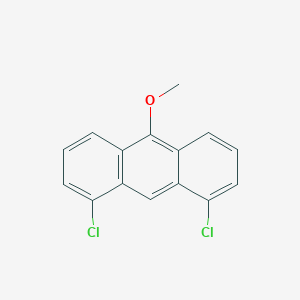
(S)-(1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of benzoyl chloride with pyrrolidine under basic conditions to form the benzoylpyrrolidine intermediate. This intermediate is then reacted with another equivalent of pyrrolidine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-(1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Substituted benzoylpyrrolidines
Scientific Research Applications
(S)-(1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidin-2,5-dione: Contains additional carbonyl groups, leading to different reactivity.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
(S)-(1-Benzoylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both benzoyl and pyrrolidinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
[(2S)-1-benzoylpyrrolidin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H20N2O2/c19-15(13-7-2-1-3-8-13)18-12-6-9-14(18)16(20)17-10-4-5-11-17/h1-3,7-8,14H,4-6,9-12H2/t14-/m0/s1 |
InChI Key |
HEWFDUPRLUFDCZ-AWEZNQCLSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2CCCN2C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13127992.png)

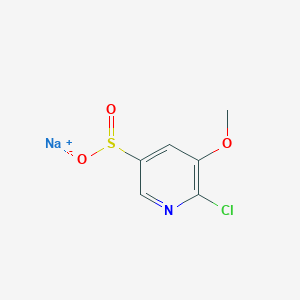
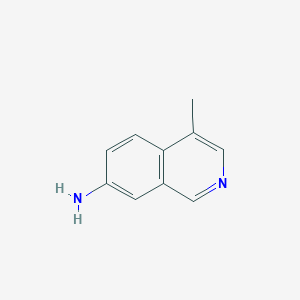
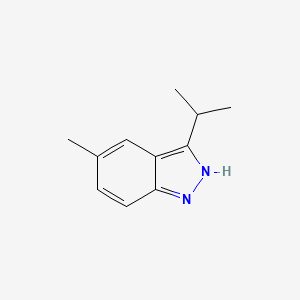
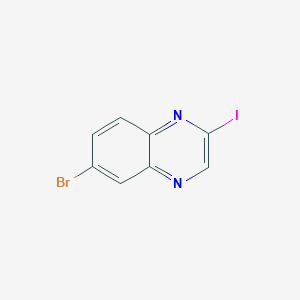
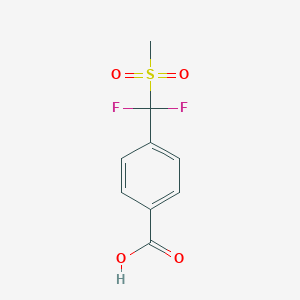
![[2,2'-Bipyridin]-4(1H)-one, 2,3-dihydro-](/img/structure/B13128029.png)
